PDI阻害剤16F16

概要

説明

16F16は、タンパク質ジスルフィドイソメラーゼ阻害剤として知られる化学化合物です。タンパク質中のジスルフィド結合の形成と再配列に関与する酵素であるタンパク質ジスルフィドイソメラーゼの活性を阻害する能力が、さまざまな研究で明らかにされています。 この化合物は、誤った折り畳みタンパク質によって誘発されるアポトーシスを抑制する可能性を示しており、神経変性疾患の研究における重要な分子となっています .

科学的研究の応用

16F16 has a wide range of applications in scientific research:

Chemistry: Used as a tool to study the inhibition of protein disulfide isomerase and its effects on protein folding.

Biology: Investigated for its role in reducing apoptosis in cells expressing misfolded proteins, such as those seen in Huntington’s disease and Alzheimer’s disease

Medicine: Potential therapeutic agent for neurodegenerative diseases due to its ability to protect neurons from apoptosis.

Industry: Could be used in the development of drugs targeting protein misfolding and aggregation disorders.

作用機序

16F16は、タンパク質ジスルフィドイソメラーゼの活性を阻害することによって効果を発揮します。この酵素は、タンパク質中のジスルフィド結合の形成と再配列に不可欠です。この酵素を阻害することで、16F16はタンパク質の適切な折り畳みを防ぎ、誤った折り畳みタンパク質によって誘発されるアポトーシスの抑制につながります。 このメカニズムは、特にタンパク質の誤った折り畳みが重要な役割を果たす神経変性疾患の文脈で関連しています .

類似化合物:

PACMA31: 神経変性疾患研究において同様の用途を持つ別のタンパク質ジスルフィドイソメラーゼ阻害剤。

BAP2: タンパク質ジスルフィドイソメラーゼを阻害し、誤った折り畳みタンパク質を発現する細胞におけるアポトーシスを抑制する役割で知られています。

16F16の独自性: 16F16は、タンパク質ジスルフィドイソメラーゼの特異的な阻害と、さまざまな細胞モデルにおけるアポトーシスを抑制する実証された能力においてユニークです。 アミロイドβ前駆体タンパク質や変異型ハンチントンタンパク質によって誘発されるアポトーシスから神経細胞を保護するその有効性は、治療薬としての可能性を強調しています .

生化学分析

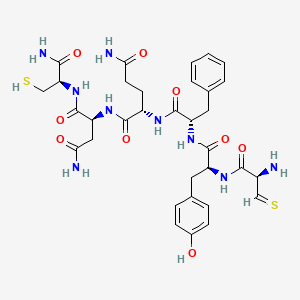

Biochemical Properties

PDI inhibitor 16F16: plays a crucial role in biochemical reactions by inhibiting the activity of protein disulfide isomerase (PDI). PDI is an enzyme that catalyzes the formation and rearrangement of disulfide bonds in proteins, which is essential for proper protein folding. By inhibiting PDI, PDI inhibitor 16F16 disrupts the proper folding of proteins, leading to the accumulation of misfolded proteins. This compound has been shown to interact with various biomolecules, including mutant huntingtin protein and amyloid-beta peptide, thereby preventing apoptosis induced by these misfolded proteins .

Cellular Effects

PDI inhibitor 16F16: exerts significant effects on various types of cells and cellular processes. In neuronal cells, it has been demonstrated to protect against cell death triggered by amyloid-beta peptide and mutant huntingtin protein. This protection is achieved by inhibiting the PDI-mediated cell death pathway, which is upregulated in response to protein misfolding. Additionally, PDI inhibitor 16F16 has been shown to reduce apoptosis in rat neurons and human embryonic kidney cells .

Molecular Mechanism

The molecular mechanism of PDI inhibitor 16F16 involves its binding to the active site of protein disulfide isomerase, thereby inhibiting its enzymatic activity. This inhibition prevents the formation and rearrangement of disulfide bonds in substrate proteins, leading to the accumulation of misfolded proteins. The compound has been shown to suppress apoptosis induced by misfolded proteins, such as mutant huntingtin and amyloid-beta peptide, by interfering with the PDI-mediated cell death pathway .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of PDI inhibitor 16F16 have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods. Long-term studies have shown that PDI inhibitor 16F16 can maintain its protective effects against protein misfolding-induced apoptosis for several days in vitro. Its stability and efficacy may decrease over time, necessitating careful handling and storage .

Dosage Effects in Animal Models

The effects of PDI inhibitor 16F16 vary with different dosages in animal models. At lower doses, the compound has been shown to effectively reduce apoptosis and protect neurons from cell death. At higher doses, PDI inhibitor 16F16 may exhibit toxic effects, including increased cell death and adverse impacts on cellular function. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing potential toxicity .

Metabolic Pathways

PDI inhibitor 16F16: is involved in metabolic pathways related to protein folding and degradation. By inhibiting PDI, the compound disrupts the normal metabolic flux of proteins, leading to the accumulation of misfolded proteins. This disruption can affect various cellular processes, including protein synthesis, degradation, and signaling pathways. The compound’s interaction with enzymes and cofactors involved in these pathways further underscores its impact on cellular metabolism .

Transport and Distribution

Within cells and tissues, PDI inhibitor 16F16 is transported and distributed through various mechanisms. The compound may interact with transporters and binding proteins that facilitate its movement across cellular membranes. Once inside the cell, PDI inhibitor 16F16 can accumulate in specific compartments, such as the endoplasmic reticulum, where PDI is predominantly located. This localization is essential for the compound’s inhibitory effects on PDI activity .

Subcellular Localization

PDI inhibitor 16F16: primarily localizes to the endoplasmic reticulum, where it exerts its inhibitory effects on protein disulfide isomerase. The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This precise localization is crucial for the compound’s ability to disrupt PDI-mediated protein folding and prevent apoptosis induced by misfolded proteins .

準備方法

合成経路と反応条件: 16F16の合成は、2-クロロアセチルクロリドと1-メチル-2,3,4,9-テトラヒドロ-1H-ピリド[3,4-b]インドール-1-カルボン酸メチルエステルとの反応を含みます。 この反応は通常、無水条件下でトリエチルアミンなどの塩基の存在下で行われ、目的の生成物が得られます .

工業生産方法: 16F16の具体的な工業生産方法は広く文書化されていませんが、一般的なアプローチは、実験室規模の合成プロセスを拡大することに関与します。これには、反応条件の最適化、再結晶またはクロマトグラフィーによる純度の確保、安全性と環境規制への準拠が含まれます。

化学反応の分析

反応の種類: 16F16は、クロロアセチル基の存在により、主に置換反応を起こします。また、タンパク質ジスルフィドイソメラーゼとの相互作用の文脈では、特に還元反応にも参加できます。

一般的な試薬と条件:

置換反応: 通常はアミンまたはチオールなどの求核剤を含む。

還元反応: 多くの場合、ジチオスレイトールまたはトリス(2-カルボキシエチル)ホスフィンなどの還元剤を含む。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の求核剤または還元剤によって異なります。たとえば、アミンによる置換はアミド誘導体を生成し、還元は還元されたジスルフィド結合の形成をもたらします。

4. 科学研究への応用

16F16は、科学研究において幅広い用途があります。

化学: タンパク質ジスルフィドイソメラーゼの阻害とそのタンパク質フォールディングへの影響を研究するためのツールとして使用されます。

生物学: ハンチントン病やアルツハイマー病で見られるような、誤った折り畳みタンパク質を発現する細胞におけるアポトーシスを抑制する役割について調査されています

医学: 神経細胞のアポトーシスから神経細胞を保護する能力により、神経変性疾患の潜在的な治療薬です。

産業: タンパク質の誤った折り畳みと凝集障害を標的とする薬物の開発に使用できます。

類似化合物との比較

PACMA31: Another protein disulfide isomerase inhibitor with similar applications in neurodegenerative disease research.

BAP2: Known for its role in inhibiting protein disulfide isomerase and reducing apoptosis in cells expressing misfolded proteins.

Uniqueness of 16F16: 16F16 is unique in its specific inhibition of protein disulfide isomerase and its demonstrated ability to reduce apoptosis in various cellular models. Its effectiveness in protecting neurons from apoptosis induced by amyloid-beta precursor protein and mutant huntingtin protein highlights its potential as a therapeutic agent .

特性

IUPAC Name |

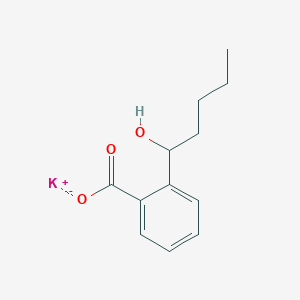

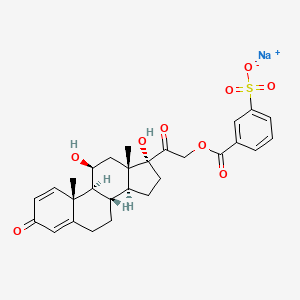

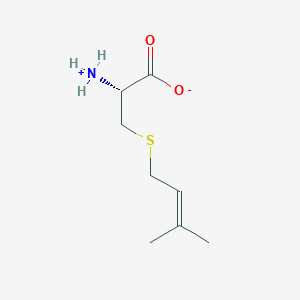

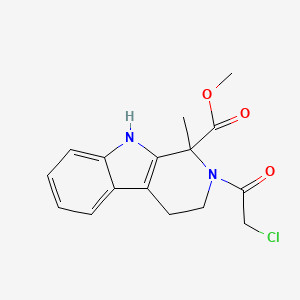

methyl 2-(2-chloroacetyl)-1-methyl-4,9-dihydro-3H-pyrido[3,4-b]indole-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN2O3/c1-16(15(21)22-2)14-11(7-8-19(16)13(20)9-17)10-5-3-4-6-12(10)18-14/h3-6,18H,7-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCSIRYFYAKLJDK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1C(=O)CCl)C3=CC=CC=C3N2)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30404219 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

320.77 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922507-80-0 | |

| Record name | Methyl 2-(2-chloroacetyl)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30404219 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。